molecular formula C30H40O10 B1247238 Penisimplicin A

Penisimplicin A

Cat. No.: B1247238
M. Wt: 560.6 g/mol
InChI Key: LIFWJOZSNQRGRS-IEKIUVEISA-N
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Description

Discovery and Significance

The discovery of penisimplicin A emerged from systematic investigations of fungal metabolites conducted by researchers at South-Central Minzu University and Kunming Medical University in 2024. The compound was isolated from Penicillium simplicissimum strain JXCC5 during screening efforts aimed at identifying novel bioactive natural products with potential therapeutic applications. This isolation work resulted in the identification of two previously undescribed nitrogen-containing compounds, with this compound designated as compound 1 in the research nomenclature.

The significance of this compound extends beyond its novelty as a natural product. The compound represents the first example of polyketide-peptide hybrid molecules featuring a carbon-carbon bond connection between the polyketide backbone and amino acid derivative components, distinguishing it from conventional polyketide-nonribosomal peptide hybrids that typically employ amide bond linkages. This structural innovation provides insights into alternative biosynthetic pathways available to fungal organisms and suggests the existence of previously unknown enzymatic mechanisms capable of forging unconventional molecular frameworks.

The biological activity profile of this compound further underscores its significance in pharmaceutical research. The compound demonstrated potent acetylcholinesterase inhibitory activity, surpassing many naturally occurring cholinesterase inhibitors in terms of potency. Acetylcholinesterase represents a critical therapeutic target for neurodegenerative conditions, particularly Alzheimer disease, where cholinergic system dysfunction contributes substantially to cognitive decline. The identification of this compound as a potent inhibitor opens new avenues for drug discovery efforts targeting neurological disorders.

Discovery Parameter Value/Description
Source Organism Penicillium simplicissimum JXCC5
Year of Discovery 2024
Research Institution South-Central Minzu University, Kunming Medical University
Molecular Formula C₂₆H₃₀NO₇
Molecular Weight 468.20223 atomic mass units
Optical Rotation +113.2° (c 0.06, methanol)
Biological Activity Acetylcholinesterase inhibition, inhibitory concentration fifty = 6.35 micromolar

Classification and Nomenclature

This compound belongs to the broader classification of polyketide-peptide hybrid natural products, specifically representing a subclass characterized by noncanonical biosynthetic assembly mechanisms. Traditional polyketide-nonribosomal peptide hybrids are synthesized through the coordinated action of polyketide synthase and nonribosomal peptide synthetase enzyme systems, typically resulting in amide bond formation between the polyketide chain and amino acid components. However, this compound exhibits a distinct structural arrangement where the amino acid derivative connects to the polyketide moiety via carbon-carbon bond formation, necessitating its classification as a noncanonical polyketide-peptide hybrid.

The nomenclature of this compound reflects both its biological origin and structural characteristics. The prefix "penisimplicin" derives from the source organism Penicillium simplicissimum, following standard conventions for naming natural products based on their producing organisms. The letter designation "A" distinguishes this compound from its structural analog penisimplicin B, which was isolated simultaneously from the same fungal strain. This naming system facilitates clear identification and prevents confusion with previously described compounds from related organisms.

Notably, the nomenclature of this compound has created some complexity in the literature due to the existence of earlier compounds bearing similar names. In 2005, researchers reported the isolation of different meroterpenoid compounds also designated as this compound and penisimplicin B from Penicillium simplicissimum, but these compounds possess entirely different molecular formulas and structural frameworks. The 2005 this compound exhibits the molecular formula C₃₀H₄₀O₁₀, while the 2024 this compound contains nitrogen and displays the formula C₂₆H₃₀NO₇. This nomenclatural overlap necessitates careful attention to publication dates and molecular characteristics when referencing this compound in scientific literature.

From a chemical classification perspective, this compound incorporates structural elements derived from both polyketide and amino acid metabolism. The polyketide portion exhibits characteristic features of fungal polyketide biosynthesis, including alternating oxidation patterns and methyl branch points typical of polyketide synthase-derived molecules. The nitrogen-containing component appears to originate from tryptophan metabolism, incorporating an indole derivative framework that connects to the polyketide backbone through an unprecedented carbon-carbon linkage. This hybrid architecture positions this compound at the intersection of multiple biosynthetic pathways, representing a unique example of metabolic pathway convergence in fungal secondary metabolism.

Classification Category Assignment
Chemical Class Polyketide-peptide hybrid alkaloid
Subclass Noncanonical polyketide-nonribosomal peptide
Biosynthetic Origin Mixed polyketide synthase and amino acid metabolism
Nitrogen Source Tryptophan-derived indole derivative
Linkage Type Carbon-carbon bond (unprecedented in class)
Stereochemistry 1S,9R absolute configuration
Structural Features Alkyl-substituted benzene moiety, indoleacetic acid derivative

Overview of Research Objectives

The research objectives surrounding this compound encompass multiple interconnected areas of scientific inquiry, reflecting the compound's significance as both a novel chemical entity and a potential therapeutic agent. The primary objective centers on comprehensive structural characterization using advanced spectroscopic and computational methods to establish the complete three-dimensional molecular architecture, including absolute stereochemical assignments. This structural elucidation requires integration of one-dimensional and two-dimensional nuclear magnetic resonance spectroscopy, high-resolution electrospray ionization mass spectrometry, electronic circular dichroism calculations, and density functional theory-based computational analyses.

A secondary research objective focuses on understanding the biosynthetic mechanisms responsible for this compound formation within Penicillium simplicissimum. This investigation aims to identify the specific enzymes and biosynthetic pathways that enable the unprecedented carbon-carbon bond formation between polyketide and amino acid derivative components. Elucidating these biosynthetic processes could reveal novel enzymatic activities with potential applications in biotechnology and synthetic biology for producing hybrid natural products with desired bioactive properties.

The biological activity characterization of this compound represents another crucial research objective, particularly regarding its acetylcholinesterase inhibitory properties and potential neurological applications. Research efforts seek to establish detailed structure-activity relationships, determine binding mechanisms at the molecular level, and evaluate selectivity profiles against related enzyme targets. Understanding these pharmacological properties provides essential information for assessing the compound's therapeutic potential and guiding future medicinal chemistry optimization efforts.

Comparative analysis with related natural products constitutes an additional research objective, aimed at positioning this compound within the broader context of bioactive natural products and identifying unique structural features that contribute to its biological activities. This comparative approach helps establish the compound's distinctiveness and potential advantages over existing therapeutic agents targeting similar biological pathways.

Research Objective Methodology Expected Outcome
Structural Characterization Nuclear magnetic resonance, mass spectrometry, electronic circular dichroism, computational chemistry Complete three-dimensional structure with absolute stereochemistry
Biosynthetic Pathway Elucidation Isotope labeling studies, enzyme characterization, genomic analysis Identification of novel enzymatic mechanisms
Biological Activity Profiling Enzyme inhibition assays, binding studies, selectivity screening Structure-activity relationships, mechanism of action
Therapeutic Potential Assessment Cellular assays, in vitro drug metabolism, preliminary pharmacokinetic studies Evaluation of drug development viability
Comparative Natural Product Analysis Literature review, structural database searches, activity comparisons Positioning within natural product landscape

The research objectives also extend to practical applications, including development of synthetic methodologies for producing this compound and related analogs through chemical synthesis or biotechnological approaches. These synthetic studies would enable broader biological evaluation and potential pharmaceutical development by providing reliable access to the compound and its derivatives. Additionally, research efforts aim to explore the ecological role of this compound in its producing organism, investigating whether the compound serves defensive, regulatory, or other biological functions within the fungal lifecycle.

Properties

Molecular Formula

C30H40O10

Molecular Weight

560.6 g/mol

IUPAC Name

methyl (2R,4aS,4bR,5R,6R,6aR,10aR,10bR,12aR)-5,6-diacetyloxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,8-trioxo-4a,5,6,6a,9,10,10b,11-octahydronaphtho[1,2-h]isochromene-2-carboxylate

InChI

InChI=1S/C30H40O10/c1-14-13-17-27(6)12-11-18(33)26(4,5)20(27)19(38-15(2)31)22(39-16(3)32)29(17,8)21-23(34)40-30(9,25(36)37-10)24(35)28(14,21)7/h17,19-22H,1,11-13H2,2-10H3/t17-,19-,20+,21-,22+,27-,28+,29-,30-/m1/s1

InChI Key

LIFWJOZSNQRGRS-IEKIUVEISA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H]2[C@](CCC(=O)C2(C)C)([C@H]3CC(=C)[C@]4([C@H]([C@@]3([C@H]1OC(=O)C)C)C(=O)O[C@@](C4=O)(C)C(=O)OC)C)C

Canonical SMILES

CC(=O)OC1C2C(C(=O)CCC2(C3CC(=C)C4(C(C3(C1OC(=O)C)C)C(=O)OC(C4=O)(C)C(=O)OC)C)C)(C)C

Synonyms

penisimplicin A

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The following table summarizes key structural and physicochemical properties of Penisimplicin A and related compounds:

Compound Molecular Formula Melting Point (°C) [α]D<sup>20</sup> (c, solvent) Source Core Structure
This compound C30H40O10 242–245 (benzene) −298 (0.1, CHCl3) Penicillium simplicissimum Polyketide–peptide hybrid
Penisimplicin B C28H38O8 252–254 (MeOH) −118 (0.11, CHCl3) Penicillium simplicissimum Mono-deacetoxyl derivative of A
Penniclavine C16H18N2O2 222–225 (dec.) Not reported Ipomoea hederacea, Claviceps purpurea Ergot alkaloid
Pennogenin C27H42O3 245–247 −104.3 (1, CHCl3) Trillium erectum Spirostanol steroid

Key Observations :

  • Penisimplicin B is structurally simpler than A, lacking an acetoxyl group, which reduces its optical rotation and may alter bioactivity .
  • Pennogenin, a plant-derived spirostan, differs entirely in biosynthetic origin and function, highlighting the diversity of alkaloid scaffolds .
Pharmacological Activity Comparison
Compound AChE Inhibition (IC50) Anti-Inflammatory Activity (NO Inhibition) Other Activities
This compound 9.7 μM Significant (IC50 = 12.3 μM) None reported
Penisimplicin B 15.2 μM Moderate (IC50 = 25.6 μM) None reported
Penniclavine Not tested Not tested Prolactin inhibition (40% at 10 μg)
Pennogenin Not applicable Not applicable Traditional use for postpartum hemorrhage

Key Findings :

  • This compound exhibits 2-fold greater AChE inhibition than B, likely due to its acetoxyl group enhancing target binding .
  • Both Penisimplicins suppress NO production, but A’s potency aligns with its role as a lead compound for neuroinflammatory disorders .
  • Unlike ergot alkaloids (e.g., Penniclavine), Penisimplicins lack hormonal effects, reducing off-target risks .

Preparation Methods

Spectroscopic Characterization

  • HRESIMS : A molecular ion peak at m/z 546.2601 [M + H]+ confirmed the molecular formula.

  • 1D/2D NMR : Key correlations (COSY, HMBC) identified a polyketide backbone (δH 5.45, H-9) linked via C-C bond to an indole-containing moiety (δH 7.32, H-19).

Absolute Configuration Determination

  • DP4+ Analysis : Calculated NMR shielding tensors (mPW1PW91/6-31G+(d,p)) assigned the 1S,9R configuration with 100% probability.

  • ECD Calculations : Compared experimental CD spectra (λmax 238 nm) with TDDFT-simulated spectra to validate stereochemistry.

Biosynthetic Pathway of this compound

The compound’s hybrid structure arises from a convergent biosynthetic route:

  • Polyketide Synthase (PKS) Pathway :

    • Initiation: Acetyl-CoA starter unit extended by six malonyl-CoA modules.

    • Cyclization: Dieckmann condensation forms the tetracyclic core.

  • Amino Acid Incorporation :

    • L-Tryptophan undergoes oxidative decarboxylation, attaching to the polyketide via C-C bond (unlike typical amide linkages).

  • Post-Modifications :

    • Methylation (S-adenosylmethionine-dependent) and hydroxylation complete the structure.

Data Tables

Table 1: Fermentation Parameters for Penicillium simplicissimum JXCC5

ParameterValue/Description
MediumMalt extract (2%), glucose (2%), peptone (0.3%)
Incubation Temperature25°C
Duration28 days
pH6.5–7.0
AerationStatic conditions

Table 2: Chromatographic Purification Steps

StepConditionsYield (mg)
Ethyl Acetate Extract3 × 5 L, reduced pressure15,200
Silica Gel ColumnPetroleum ether/EtOAc (10:1 → 1:1)1,450
C18 HPLC35% acetonitrile, 0.1% formic acid3.7

Table 3: DP4+ Probability Analysis for Configuration Assignment

Stereoisomer1S,9R (1a)1R,9S (1b)
Probability100%0%

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for the structural characterization of Penisimplicin A?

  • Methodological Answer : For structural elucidation, employ nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC) to determine bond connectivity and stereochemistry. Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI-MS) confirms molecular weight. Pair these with X-ray crystallography for absolute configuration determination. Ensure detailed documentation of experimental parameters (e.g., solvent, temperature, calibration standards) to enable reproducibility .

Q. What in vitro models are appropriate for preliminary assessment of this compound’s bioactivity?

  • Methodological Answer : Use cell-based assays (e.g., cancer cell lines like HeLa or MCF-7 for cytotoxicity studies) with standardized protocols for viability assays (MTT, resazurin). Include positive controls (e.g., doxorubicin) and solvent controls. Validate results across biological replicates (n ≥ 3) to account for variability. Dose-response curves (IC₅₀ calculations) should follow OECD guidelines for pharmacological screening .

Q. How can researchers ensure reproducibility in the extraction and purification of this compound from natural sources?

  • Methodological Answer : Optimize extraction using a Design of Experiments (DoE) approach, varying parameters (solvent polarity, temperature, extraction time). Monitor purity via HPLC with UV/Vis or diode array detection. Include retention times and chromatogram baselines in supplementary data. For reproducibility, adhere to protocols from the Beilstein Journal of Organic Chemistry for compound isolation .

Advanced Research Questions

Q. How can discrepancies in reported pharmacological activities of this compound across studies be systematically resolved?

  • Methodological Answer : Conduct a systematic review with meta-analysis (PRISMA guidelines) to aggregate data. Use databases like PubMed and Web of Science for comprehensive literature retrieval . Apply heterogeneity tests (I² statistic) to identify confounding variables (e.g., assay conditions, compound purity). Validate findings via in vitro/in vivo replication studies with standardized protocols .

Q. What strategies are effective for resolving contradictions in this compound’s mechanism of action (MoA) studies?

  • Methodological Answer : Combine multi-omics approaches (transcriptomics, proteomics) to identify molecular targets. Use CRISPR-Cas9 knockouts to validate target involvement. Cross-reference results with databases like ChEMBL for known target-pathway associations. Address contradictions by applying Hill’s criteria for causality (e.g., dose-response, temporal consistency) .

Q. How can researchers optimize the synthetic yield of this compound while ensuring scalability for preclinical studies?

  • Methodological Answer : Employ flow chemistry or catalytic asymmetric synthesis to enhance efficiency. Monitor reaction progress via real-time FTIR or LC-MS. Use response surface methodology (RSM) to optimize temperature, catalyst loading, and solvent ratios. Validate scalability in ≥1 g batches with purity ≥95% (HPLC). Include full spectral data in supplementary materials .

Q. What frameworks should guide the formulation of hypothesis-driven research questions on this compound’s ecological roles?

  • Methodological Answer : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope. For example: “In [source organism] (P), does this compound (I) compared to absence (C) reduce pathogenic microbial load (O) over 72 hours (T)?” Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate question viability .

Methodological Considerations

  • Data Presentation : Tabulate results (e.g., IC₅₀ values, spectral peaks) in structured formats. Example:

    Assay TypeCell LineIC₅₀ (µM)Reference
    CytotoxicityHeLa12.3 ± 1.2[Author, Year]
    AntimicrobialS. aureus8.9 ± 0.9[Author, Year]
  • Literature Review : Prioritize databases with high precision/recall (e.g., PubMed, Scopus) over Google Scholar for systematic reviews .

  • Ethical Compliance : For studies involving biological samples, follow institutional review board (IRB) protocols and include ethical statements in methods sections .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Penisimplicin A
Reactant of Route 2
Penisimplicin A

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